molecular formula C9H11NO2 B2437046 4-Methyl-2-(oxetan-3-yloxy)pyridine CAS No. 2200106-45-0

4-Methyl-2-(oxetan-3-yloxy)pyridine

Cat. No. B2437046
CAS RN: 2200106-45-0
M. Wt: 165.192
InChI Key: KCVOSGGEBUAHNP-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxetan-3-yloxy)pyridine, also known as MOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MOP is a pyridine derivative that has an oxetane ring attached to it. The compound has a molecular weight of 182.22 g/mol and a molecular formula of C10H11NO2.

Scientific Research Applications

Magnetic and Optical Properties of Lanthanide Clusters

A study by Alexandropoulos et al. (2011) introduced a new family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, displaying dual physical properties, including single-molecule magnetism and photoluminescence. This demonstrates the potential of pyridine derivatives in developing materials with unique magnetic and optical characteristics (Alexandropoulos et al., 2011).

Corrosion Inhibition

Research by Murmu et al. (2019) on Schiff bases, which include pyridine units, showed significant corrosion inhibitive performances on mild steel surfaces. This highlights the role of pyridine derivatives in corrosion protection, an essential aspect of materials science and engineering (Murmu et al., 2019).

Cognitive Enhancement Properties

Studies on 3-pyridyl ether nicotinic acetylcholine receptor ligands, such as ABT-089, which contains a pyridine ring, have shown positive effects on cognitive enhancement and anxiolytic activity. This positions pyridine derivatives as attractive candidates for treating cognitive disorders, demonstrating their potential in pharmacological applications (Lin et al., 1997).

Catalytic Methylation of Pyridines

A method for the catalytic C-3/5 methylation of pyridines, using methanol and formaldehyde, was described by Grozavu et al. (2020). This process leverages pyridine derivatives for synthesizing materials with potential applications in organic synthesis and drug discovery (Grozavu et al., 2020).

Luminescent Lanthanide Compounds

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, noting their use in creating luminescent lanthanide compounds for biological sensing. This research underscores the versatility of pyridine derivatives in developing sensors and diagnostic tools (Halcrow, 2005).

properties

IUPAC Name

4-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-10-9(4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVOSGGEBUAHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(oxetan-3-yloxy)pyridine

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